2-(4-Phenylmethoxyphenoxy)propanehydrazide
Overview
Description
2-(4-Phenylmethoxyphenoxy)propanehydrazide is a chemical compound with the molecular formula C16H18N2O3. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phenylmethoxy group and a phenoxy group attached to a propanehydrazide backbone.
Preparation Methods
The synthesis of 2-(4-Phenylmethoxyphenoxy)propanehydrazide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. One common method includes the reaction of 4-phenylmethoxybenzaldehyde with propanehydrazide in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-(4-Phenylmethoxyphenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Phenylmethoxyphenoxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4-Phenylmethoxyphenoxy)propanehydrazide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by inducing oxidative stress and modulating signaling pathways involved in cell proliferation and apoptosis. The compound has been shown to upregulate certain cell cycle-regulating proteins, leading to cell cycle arrest and inhibition of cancer cell growth .
Comparison with Similar Compounds
2-(4-Phenylmethoxyphenoxy)propanehydrazide can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)propanehydrazide: This compound has a methoxy group instead of a phenylmethoxy group, which may result in different biological activities and chemical properties.
3-[(4-Methoxyphenyl)amino]propanehydrazide:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(16(19)18-17)21-15-9-7-14(8-10-15)20-11-13-5-3-2-4-6-13/h2-10,12H,11,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEZJVBXJSLJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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